3-((4-Bromophenyl)sulfonyl)azetidine
Overview
Description
3-((4-Bromophenyl)sulfonyl)azetidine is a chemical compound belonging to the class of azetidines. It is characterized by a four-membered nitrogen-containing ring structure with a bromophenylsulfonyl group attached. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Another method involves the use of radical strain-release photocatalysis, which transforms azetidine derivatives into densely functionalized C3–N sulfonyl azetidines under light-driven conditions .
Chemical Reactions Analysis
3-((4-Bromophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and strong acids or bases for ring-opening reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-Bromophenyl)sulfonyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: The compound is studied for its potential use in non-viral gene transfection and as an antibacterial and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as coatings and templates for CO2 adsorption.
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the ring more reactive and allows it to undergo various chemical transformations under appropriate conditions . The compound can interact with molecular targets through its sulfonyl and bromophenyl groups, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
3-((4-Bromophenyl)sulfonyl)azetidine can be compared with other azetidine derivatives, such as:
3-((4-Chlorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-((4-Methylphenyl)sulfonyl)azetidine: Similar structure but with a methyl group instead of bromine.
3-((4-Nitrophenyl)sulfonyl)azetidine: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can participate in specific substitution reactions that are not possible with other substituents .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZHTJWBQXCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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